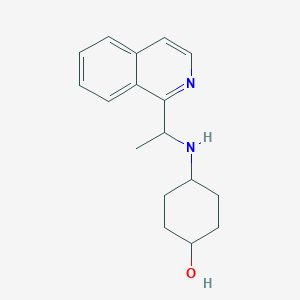![molecular formula C11H13BrF3NO B7345173 (2S)-1-[[1-(4-bromophenyl)-2,2,2-trifluoroethyl]amino]propan-2-ol](/img/structure/B7345173.png)
(2S)-1-[[1-(4-bromophenyl)-2,2,2-trifluoroethyl]amino]propan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-1-[[1-(4-bromophenyl)-2,2,2-trifluoroethyl]amino]propan-2-ol, also known as BPTES, is a small molecule inhibitor of glutaminase, an enzyme that catalyzes the conversion of glutamine to glutamate. This molecule has gained attention in the scientific community due to its potential therapeutic applications in cancer treatment.
Mecanismo De Acción
(2S)-1-[[1-(4-bromophenyl)-2,2,2-trifluoroethyl]amino]propan-2-ol binds to the active site of glutaminase, preventing it from catalyzing the conversion of glutamine to glutamate. This inhibition of glutaminase leads to a decrease in glutamate production, which is essential for cancer cell survival. As a result, this compound induces metabolic stress in cancer cells, leading to cell death.
Biochemical and physiological effects:
This compound has been found to induce apoptosis (programmed cell death) in cancer cells by activating the mitochondrial pathway. It has also been shown to inhibit the growth and proliferation of cancer cells. In addition, this compound has been found to have minimal toxicity in normal cells, making it a promising candidate for cancer therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(2S)-1-[[1-(4-bromophenyl)-2,2,2-trifluoroethyl]amino]propan-2-ol has several advantages for lab experiments, including its specificity for glutaminase and its ability to induce metabolic stress in cancer cells. However, this compound has limited solubility in water and may require the use of organic solvents for experiments. In addition, the efficacy of this compound may vary depending on the type of cancer cell being studied.
Direcciones Futuras
There are several future directions for research on (2S)-1-[[1-(4-bromophenyl)-2,2,2-trifluoroethyl]amino]propan-2-ol. One area of focus is the development of more potent and selective glutaminase inhibitors. Another area of research is the identification of biomarkers that can predict the response of cancer cells to this compound. Additionally, the combination of this compound with other cancer treatments is an area of interest for improving cancer therapy. Finally, the potential use of this compound in other diseases, such as neurodegenerative disorders, is an area of exploration.
Métodos De Síntesis
(2S)-1-[[1-(4-bromophenyl)-2,2,2-trifluoroethyl]amino]propan-2-ol can be synthesized through a series of chemical reactions, starting with the reaction of 4-bromobenzyl cyanide with 2,2,2-trifluoroethylamine to form an intermediate compound. This intermediate is then reacted with (S)-2-amino-1-propanol to produce this compound.
Aplicaciones Científicas De Investigación
(2S)-1-[[1-(4-bromophenyl)-2,2,2-trifluoroethyl]amino]propan-2-ol has been extensively studied for its potential as an anticancer agent. Glutamine is a key nutrient for cancer cells, and the inhibition of glutaminase by this compound has been shown to induce cell death in various cancer cell lines. This compound has also been found to enhance the efficacy of other cancer treatments, such as chemotherapy and radiation therapy.
Propiedades
IUPAC Name |
(2S)-1-[[1-(4-bromophenyl)-2,2,2-trifluoroethyl]amino]propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrF3NO/c1-7(17)6-16-10(11(13,14)15)8-2-4-9(12)5-3-8/h2-5,7,10,16-17H,6H2,1H3/t7-,10?/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHGCQFVNNUKVEA-BYDSUWOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(C1=CC=C(C=C1)Br)C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CNC(C1=CC=C(C=C1)Br)C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrF3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(1S,2R)-2-(1-ethylpyrazol-4-yl)oxycyclopentyl]-3,5-dimethylpyridine-2-carboxamide](/img/structure/B7345093.png)
![1-[[(3aR,6aR)-2,3,4,5,6,6a-hexahydro-1H-cyclopenta[b]pyrrol-3a-yl]methyl]-3-(2,3-dihydro-1,4-benzodioxin-6-yl)urea](/img/structure/B7345106.png)
![3-(6-bromo-5-methoxypyridin-2-yl)-5-[(1S)-1-methoxyethyl]-1,2,4-oxadiazole](/img/structure/B7345116.png)
![N-[[(1R,2R,4S)-4-(5-ethyl-1H-1,2,4-triazol-3-yl)-2-hydroxycyclopentyl]methyl]-3,3-difluoro-1-methylcyclobutane-1-carboxamide](/img/structure/B7345126.png)
![3-(2-bromo-4-fluorophenyl)-5-[(2S,3R)-2-ethenyloxolan-3-yl]-1,2,4-oxadiazole](/img/structure/B7345127.png)

![tert-butyl 3-[4-[1-[[(2S)-1-hydroxypropan-2-yl]amino]ethyl]triazol-1-yl]azetidine-1-carboxylate](/img/structure/B7345139.png)
![tert-butyl (1R,5S)-6-[(1-cyclopentyl-2-hydroxyethyl)amino]-3-azabicyclo[3.2.0]heptane-3-carboxylate](/img/structure/B7345141.png)
![tert-butyl 7-[[(3R)-oxan-3-yl]amino]spiro[6,7-dihydropyrrolo[1,2-b][1,2,4]triazole-5,3'-azetidine]-1'-carboxylate](/img/structure/B7345151.png)
![1-[[(1S,5S)-6-bicyclo[3.2.0]heptanyl]amino]-2,3-dihydro-1H-inden-2-ol](/img/structure/B7345162.png)
![1-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-N-[(2-imidazol-1-ylphenyl)methyl]ethanamine](/img/structure/B7345166.png)
![(2S)-2-[[1-(4-bromophenyl)-2,2,2-trifluoroethyl]amino]propan-1-ol](/img/structure/B7345179.png)
![(3aR,6aS)-6a-methoxy-N-[(6-methylimidazo[1,2-a]pyridin-2-yl)methyl]-3,4,5,6-tetrahydro-2H-cyclopenta[b]furan-3a-amine](/img/structure/B7345190.png)
![methyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-(2,2,6-trimethylmorpholin-4-yl)butanoate](/img/structure/B7345200.png)